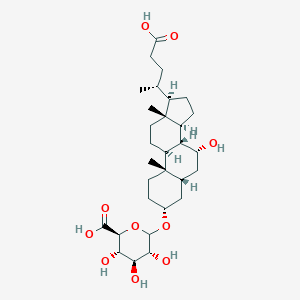

Chenodeoxycholic acid 3-glucuronide

Description

Propriétés

Numéro CAS |

58814-71-4 |

|---|---|

Formule moléculaire |

C30H48O10 |

Poids moléculaire |

568.7 g/mol |

Nom IUPAC |

(2S,3S,4S,5R,6R)-6-[[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C30H48O10/c1-14(4-7-21(32)33)17-5-6-18-22-19(9-11-30(17,18)3)29(2)10-8-16(12-15(29)13-20(22)31)39-28-25(36)23(34)24(35)26(40-28)27(37)38/h14-20,22-26,28,31,34-36H,4-13H2,1-3H3,(H,32,33)(H,37,38)/t14-,15+,16-,17-,18+,19+,20-,22+,23+,24+,25-,26+,28-,29+,30-/m1/s1 |

Clé InChI |

GDNGOAUIUTXUES-BWGRGVIUSA-N |

SMILES isomérique |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)OC5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)O)C |

SMILES canonique |

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)O)C |

Description physique |

Solid |

Synonymes |

24-Norcholane, β-D-glucopyranosiduronic Acid Deriv.; Chenodeoxycholic Acid 3-Gucuronide; (3α,5β,7α)-23-Carboxy-7-hydroxy-24-norcholan-3-yl β-D-Glucopyranosiduronic Acid |

Origine du produit |

United States |

Foundational & Exploratory

The Role of Chenodeoxycholic Acid 3-Glucuronide in Cholestasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cholestasis, a condition characterized by the impairment of bile flow, leads to the accumulation of cytotoxic bile acids within hepatocytes. The glucuronidation of bile acids, a critical phase II metabolic process, is a key detoxification pathway. This technical guide provides an in-depth analysis of the role of chenodeoxycholic acid 3-glucuronide (CDCA-3G), a significant metabolite of the primary bile acid chenodeoxycholic acid (CDCA), in the context of cholestasis. This document outlines its formation, transport, and physiological significance, supported by quantitative data, detailed experimental methodologies, and pathway visualizations to facilitate further research and drug development in cholestatic liver diseases.

Introduction: The Detoxification of Bile Acids in Cholestasis

Cholestasis results in the intrahepatic accumulation of bile acids, which can induce hepatocyte injury, apoptosis, and necrosis. To mitigate this toxicity, hepatocytes employ several adaptive mechanisms, including the modification of the bile acid pool to less toxic species. Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), enhances the water solubility of bile acids and facilitates their elimination. Chenodeoxycholic acid (CDCA) is a primary bile acid that can be cytotoxic at elevated concentrations. Its glucuronidated metabolite, CDCA-3G, is a key product of this detoxification pathway.

Formation and Transport of this compound

Biosynthesis of CDCA-3G

CDCA-3G is formed through the conjugation of a glucuronic acid moiety to the 3-hydroxyl group of chenodeoxycholic acid. This reaction is primarily catalyzed by the UGT2B4 and UGT2B7 isoforms of the UDP-glucuronosyltransferase enzyme family in the liver.

Transport of CDCA-3G

Once formed within the hepatocyte, the highly water-soluble CDCA-3G is actively transported across the sinusoidal (basolateral) membrane into the bloodstream for subsequent renal excretion. This efflux is mediated by members of the ATP-binding cassette (ABC) transporter superfamily, predominantly Multidrug Resistance-Associated Protein 3 (MRP3). In cholestatic conditions where the canalicular efflux pump MRP2 is impaired, the upregulation of basolateral transporters like MRP3 provides an alternative route for the elimination of glucuronidated bile acids, thereby reducing their intracellular accumulation and mitigating liver injury.[1]

Quantitative Data in Cholestasis

The levels of CDCA-3G are significantly altered in cholestatic conditions compared to healthy individuals. The following tables summarize representative quantitative data from studies on patients with cholestasis.

Table 1: Serum Levels of this compound in Cholestasis

| Patient Group | Mean Serum CDCA-3G Concentration (ng/mL) | Fold Change vs. Healthy Controls | Reference |

| Healthy Controls | 5.2 ± 1.8 | - | F. M. Salmean et al., 2013 |

| Cholestatic Patients | 45.7 ± 15.3 | ~8.8 | F. M. Salmean et al., 2013 |

Table 2: Urinary Excretion of this compound in Cholestasis

| Patient Group | Mean Urinary CDCA-3G Excretion (µmol/24h) | Fold Change vs. Healthy Controls | Reference |

| Healthy Controls | 0.41 ± 0.06 | - | Marschall HU, et al., 1987[2] |

| Extrahepatic Cholestasis | 1.53 ± 0.13 | ~3.7 | Marschall HU, et al., 1987[2] |

Experimental Protocols

Quantification of CDCA-3G in Serum and Urine by LC-MS/MS

This protocol provides a general framework for the quantification of CDCA-3G. Specific parameters may require optimization based on the instrumentation used.

4.1.1. Sample Preparation (Protein Precipitation)

-

To 100 µL of serum or urine, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., d4-CDCA-3G).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of 50% methanol in water for LC-MS/MS analysis.

4.1.2. Liquid Chromatography Conditions

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (1:1, v/v).

-

Gradient: A linear gradient from 10% to 90% B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

4.1.3. Mass Spectrometry Conditions

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transition for CDCA-3G: m/z 567.3 → 391.3.

-

MRM Transition for Internal Standard (d4-CDCA-3G): m/z 571.3 → 395.3.

-

Optimization: Ion source parameters (e.g., capillary voltage, source temperature) and collision energies should be optimized for maximum sensitivity.

In Vitro Assessment of CDCA-3G Cytotoxicity

This protocol outlines a method to assess the potential cytotoxicity of CDCA-3G in a human hepatocyte cell line (e.g., HepG2).

-

Cell Culture: Culture HepG2 cells in appropriate media (e.g., DMEM with 10% FBS) in 96-well plates until they reach 80-90% confluency.

-

Treatment: Treat the cells with increasing concentrations of CDCA-3G (e.g., 1, 10, 50, 100, 200 µM) and a positive control for cytotoxicity (e.g., unconjugated CDCA) for 24 or 48 hours. Include a vehicle control (e.g., culture medium).

-

Cytotoxicity Assay: Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or LDH (lactate dehydrogenase) release assay according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value for CDCA-3G if significant toxicity is observed.

Farnesoid X Receptor (FXR) Activation Assay

This protocol describes a reporter gene assay to determine if CDCA-3G can activate the farnesoid X receptor (FXR), a key nuclear receptor in bile acid homeostasis.

-

Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with an FXR expression vector and a reporter plasmid containing an FXR response element upstream of a luciferase gene.

-

Treatment: After 24 hours, treat the transfected cells with various concentrations of CDCA-3G (e.g., 1, 10, 50, 100 µM) and a known FXR agonist as a positive control (e.g., GW4064 or CDCA).[3]

-

Luciferase Assay: After 24 hours of treatment, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.

-

Data Analysis: Normalize luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency. Express the results as fold induction over the vehicle control.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Bile Acid Detoxification and Elimination in Cholestasis

References

A Technical Guide to the Biological Synthesis of Chenodeoxycholic Acid 3-Glucuronide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chenodeoxycholic acid (CDCA) is a primary bile acid synthesized from cholesterol in the liver.[1][2][3] It plays a crucial role in lipid, glucose, and cholesterol homeostasis by acting as a natural detergent to facilitate the absorption of dietary fats and fat-soluble vitamins.[1][4] However, at elevated concentrations, such as in cholestatic liver diseases, CDCA can become cytotoxic.[1][4][5]

Glucuronidation is a major Phase II metabolic pathway that detoxifies endogenous compounds like bile acids.[2] This process involves the conjugation of glucuronic acid to the bile acid, which increases its water solubility and facilitates its excretion from the body, thereby reducing liver injury.[2][3][6] The resulting metabolite, chenodeoxycholic acid 3-O-(beta-D-glucuronide) or CDCA-3G, is a key product of this detoxification pathway.[7] This guide provides an in-depth overview of the enzymatic synthesis of CDCA-3G, focusing on the key enzymes, reaction kinetics, and experimental protocols for its study.

Core Biosynthetic Pathway

The biological synthesis of CDCA-3G is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs).[1][2] This enzymatic reaction transfers a glucuronic acid moiety from the activated sugar donor, uridine 5'-diphosphoglucuronic acid (UDPGA), to the 3-hydroxyl group on the steroid nucleus of CDCA.[2][3][8] This conjugation transforms the lipophilic CDCA into a more hydrophilic and readily excretable compound.[2][3]

Glucuronidation is considered a critical detoxification mechanism, particularly under cholestatic conditions where bile acid accumulation can lead to hepatotoxicity.[1][4][9] The formation of CDCA-3G not only aids in elimination but also reduces the ability of CDCA to activate nuclear receptors like the farnesoid X-receptor (FXR), which regulates bile acid synthesis.[1][9]

Key Enzymes in CDCA-3G Synthesis

Several UGT isoforms, primarily from the UGT1A and UGT2B families, are involved in bile acid glucuronidation.[2][3] Specific isoforms have been identified as the primary catalysts for the formation of CDCA-3G in the human liver.

-

UGT2B7: This isoform is considered a major enzyme responsible for the formation of CDCA-3G.[10] It is one of the most important UGT isoforms in drug metabolism and also glucuronidates various endogenous compounds, including steroids and other bile acids.[11][12]

-

UGT1A4: Alongside UGT2B7, UGT1A4 plays a predominant role in the hepatic synthesis of CDCA-3G.[10]

-

Other Isoforms: While UGT2B7 and UGT1A4 are key, other isoforms like UGT1A3 have a remarkable capacity to convert bile acids into glucuronides, though it is more prominently associated with the formation of the CDCA-24-glucuronide (an acyl glucuronide at the carboxyl group) rather than the 3-glucuronide.[1][8][9] UGT2B4 is also a key enzyme in bile acid glucuronidation, though its specificity is more directed towards 6-hydroxylated bile acids like hyodeoxycholic acid.[2][13]

The expression and activity of these UGT enzymes can be regulated by nuclear receptors such as the peroxisome proliferator-activated receptor alpha (PPARα).[2][3] For instance, PPARα activators like fibrates have been shown to up-regulate the expression of UGT1A4, leading to increased formation of bile acid glucuronides.[10]

Caption: Enzymatic conversion of CDCA to CDCA 3-Glucuronide by UGT enzymes.

Quantitative Data

The efficiency of different UGT isoforms in catalyzing the glucuronidation of chenodeoxycholic acid can be compared using enzyme kinetic parameters. While specific kinetic data for CDCA 3-glucuronidation is not always distinguished from total glucuronidation in literature, the available information highlights the substrate affinities of relevant enzymes.

| Enzyme | Substrate | Apparent Km (µM) | Vmax (nmol/min/mg) | Notes | Reference |

| UGT1A3 | CDCA | 10.6 - 18.6 | Not Specified | Primarily forms CDCA-24G. Km from human liver and recombinant UGT1A3. | [1][9] |

| UGT2A2 | CDCA | 100 - 400 | Not Specified | Forms CDCA-24G. | [5] |

| UGT2B7 | Hyodeoxycholic Acid | 11.6 | 4.15 | Used as a proxy for bile acid affinity. UGT2B7 glucuronidates CDCA, but specific kinetics for the 3-position are less defined. | [14] |

Experimental Protocols

The synthesis and quantification of CDCA-3G can be achieved through various in vitro methods.

Protocol 1: In Vitro Glucuronidation Assay Using Human Liver Microsomes

This protocol describes a general method for measuring the formation of CDCA-3G using human liver microsomes (HLM) or recombinant UGT enzymes.

1. Materials:

-

Human Liver Microsomes (HLM) or recombinant UGT baculosomes (e.g., UGT2B7, UGT1A4)

-

Chenodeoxycholic acid (CDCA) substrate

-

Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium salt

-

Assay Buffer: 100 mM Tris-HCl or Potassium Phosphate buffer (pH 7.4)[15]

-

Magnesium Chloride (MgCl₂)[15]

-

Bovine Serum Albumin (BSA) (optional)[15]

-

Detergent for activation (e.g., Brij 58, alamethicin)[16]

-

Acetonitrile (ACN) or Ethanol (for reaction termination)

-

Formic acid or Glycine-HCl buffer (for reaction termination)[11]

2. Reaction Mixture Preparation:

-

Prepare an assay buffer containing 100 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, and detergent as required for microsomal latency.[15][16]

-

Prepare a stock solution of CDCA in a suitable solvent (e.g., DMSO, ethanol). The final concentration in the assay typically ranges from 1 to 350 µM.[8][17]

-

Prepare a stock solution of the co-substrate UDPGA. A final concentration of 2-5 mM is commonly used.[10][15]

3. Incubation Procedure:

-

In a microcentrifuge tube, combine the assay buffer, microsomal protein (typically 10 µg), and CDCA.[8][10][17]

-

Pre-incubate the mixture for 2-3 minutes at 37°C.[11]

-

Initiate the reaction by adding the pre-warmed UDPGA solution.

-

Incubate at 37°C for a specified time, typically ranging from 15 minutes to 2 hours.[11][17] Linearity of the reaction over time should be established.

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile or ethanol, often containing an internal standard for analytical quantification.[11]

4. Sample Processing and Analysis:

-

Centrifuge the terminated reaction mixture to pellet the precipitated proteins.

-

Transfer the supernatant to an HPLC vial for analysis.

-

Quantify the formation of CDCA-3G using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[4][18][19]

Caption: Workflow for in vitro synthesis and analysis of CDCA 3-Glucuronide.

Protocol 2: Analytical Method for CDCA-3G Quantification

This protocol outlines a general approach for the analysis of CDCA and its glucuronide conjugate using LC-MS/MS.

1. Sample Preparation:

-

Following the in vitro assay, protein precipitation is performed as described above.

-

The supernatant is collected for injection into the LC-MS/MS system.

2. Liquid Chromatography (LC):

-

Column: A reverse-phase C18 column is typically used for separation.

-

Mobile Phase: A gradient elution is employed using:

-

Mobile Phase A: Water with a modifier (e.g., 0.1% formic acid).

-

Mobile Phase B: Acetonitrile or Methanol with the same modifier.

-

-

Flow Rate: A typical flow rate is between 0.2-0.5 mL/min.

-

Gradient: A gradient from low to high organic phase (Mobile Phase B) is used to separate the more polar CDCA-3G from the less polar CDCA.

3. Mass Spectrometry (MS):

-

Ionization: Electrospray Ionization (ESI) in negative mode is commonly used for detecting bile acids and their conjugates.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for sensitive and specific quantification.

-

MRM Transition for CDCA-3G: The precursor ion (Q1) corresponds to the [M-H]⁻ of CDCA-3G (m/z 567.3). The product ion (Q3) results from the fragmentation of the precursor, often corresponding to the loss of the glucuronic acid moiety.

-

MRM Transition for CDCA: The precursor ion (Q1) is m/z 391.3 [M-H]⁻.

-

-

Quantification: A calibration curve is generated using authentic analytical standards of CDCA-3G to ensure accurate quantification.[18][19]

Conclusion

The biological synthesis of chenodeoxycholic acid 3-glucuronide is a vital detoxification pathway mediated primarily by the UGT2B7 and UGT1A4 enzymes in the liver. This biotransformation reduces the cytotoxicity of CDCA, particularly in states of cholestasis, and facilitates its elimination from the body. Understanding the kinetics and mechanisms of this pathway is crucial for drug development professionals, as drug-induced inhibition or induction of UGT enzymes can significantly impact bile acid homeostasis and lead to potential hepatotoxicity. The detailed experimental protocols provided herein offer a robust framework for researchers to investigate this important metabolic reaction.

References

- 1. Human UDP-glucuronosyltransferase (UGT)1A3 enzyme conjugates chenodeoxycholic acid in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Role of Glucuronidation for Hepatic Detoxification and Urinary Elimination of Toxic Bile Acids during Biliary Obstruction | PLOS One [journals.plos.org]

- 5. The Human UDP-glucuronosyltransferase UGT2A1 and UGT2A2 enzymes are highly active in bile acid glucuronidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chenodeoxycholic Acid-3-β-D-Glucuronide Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]

- 7. This compound | C30H48O10 | CID 20849182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Urinary Elimination of Bile Acid Glucuronides under Severe Cholestatic Situations: Contribution of Hepatic and Renal Glucuronidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Profiling serum bile acid glucuronides in humans: gender divergences, genetic determinants and response to fenofibrate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Inhibition and active sites of UDP-glucuronosyltransferases 2B7 and 1A1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Glucuronidation of hyodeoxycholic acid in human liver. Evidence for a selective role of UDP-glucuronosyltransferase 2B4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Glucosidation of hyodeoxycholic acid by UDP-glucuronosyltransferase 2B7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Optimization of Experimental Conditions of Automated Glucuronidation Assays in Human Liver Microsomes Using a Cocktail Approach and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. 2.5. Glucuronidation Assays [bio-protocol.org]

- 18. Enzymatic production of bile Acid glucuronides used as analytical standards for liquid chromatography-mass spectrometry analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

Chenodeoxycholic Acid 3-Glucuronide: An Endogenous Biomarker for OATP1B1 Transporter Activity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Organic anion transporting polypeptide 1B1 (OATP1B1), encoded by the SLCO1B1 gene, is a critical transporter expressed on the basolateral membrane of human hepatocytes.[1][2] It plays a pivotal role in the hepatic uptake and clearance of a wide array of endogenous compounds, including bile acids, bilirubin, and hormones, as well as a significant number of xenobiotics and drugs, such as statins, methotrexate, and certain antivirals.[1][3][4] Variability in OATP1B1 function, arising from genetic polymorphisms or drug-drug interactions (DDIs), can significantly alter the pharmacokinetics of its substrates, potentially leading to adverse drug reactions or reduced therapeutic efficacy.[1][5] Consequently, the ability to accurately assess OATP1B1 activity in a clinical setting is of paramount importance for drug development and personalized medicine.

Chenodeoxycholic acid 3-O-glucuronide (CDCA-3G) has emerged as a promising endogenous biomarker for OATP1B1 activity. This guide provides a comprehensive overview of the scientific rationale, experimental methodologies, and clinical validation supporting the use of CDCA-3G as a sensitive and specific probe for OATP1B1 function.

The Scientific Rationale: Biosynthesis, Transport, and Rationale for Use

Chenodeoxycholic acid (CDCA) is a primary bile acid synthesized from cholesterol in the liver.[6][7] It undergoes extensive metabolism, including conjugation with glycine or taurine, and glucuronidation. Glucuronidation, a phase II metabolic reaction catalyzed by UDP-glucuronosyltransferases (UGTs), enhances the water solubility of bile acids, facilitating their elimination.[6][8] While several glucuronidated forms of CDCA exist, including CDCA-24G, recent evidence points to glycochenodeoxycholate 3-O-glucuronide (GCDCA-3G) and glycodeoxycholate 3-O-glucuronide (GDCA-3G) as highly sensitive and specific substrates for OATP1B1.[9] For the purpose of this guide, the principles discussed for these related compounds are largely applicable to CDCA-3G.

The rationale for using CDCA-3G and its conjugated counterparts as OATP1B1 biomarkers is based on the following key principles:

-

Hepatic Formation: CDCA is glucuronidated within the liver, the primary site of OATP1B1 expression.[10]

-

OATP1B1-Mediated Uptake: In vitro studies have demonstrated that glucuronidated bile acids are substrates for OATP1B1.[9][11] This transporter mediates their uptake from the sinusoidal blood back into hepatocytes.

-

Impact of OATP1B1 Inhibition: Inhibition of OATP1B1, either by co-administered drugs or due to genetic variants, is expected to impair the hepatic uptake of circulating CDCA-3G, leading to an increase in its plasma concentrations.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies investigating glucuronidated bile acids as OATP1B1 biomarkers.

Table 1: In Vitro Inhibition of OATP1B1-Mediated Transport

| Inhibitor | Substrate | Cell System | IC50 Value | Reference |

| Glecaprevir | Estradiol-17β-D-glucuronide | HEK293-OATP1B1 | 0.017 µM | [12] |

| Pibrentasvir | Estradiol-17β-D-glucuronide | HEK293-OATP1B1 | 1.3 µM (in 4% BSA) | [12] |

| Vemurafenib | [3H]-E217βG | HEK293-OATP1B1 (in 100% human plasma) | 174.6 ± 82.0 µM | [13] |

| Rifampicin | [3H]-E217βG | HEK293-OATP1B1 (in 100% human plasma) | 2.4 ± 0.2 µM | [13] |

| Cyclosporin A | Atorvastatin | HEK293-OATP1B1 | Not specified | [14] |

| Gemfibrozil | Atorvastatin | HEK293-OATP1B1 | Not specified | [14] |

| Fenofibrate | Atorvastatin | HEK293-OATP1B1 | Not specified | [14] |

Table 2: Clinical Studies on OATP1B1 Inhibition and Endogenous Biomarkers

| OATP1B1 Inhibitor | Endogenous Biomarker | Fold-Increase in Plasma AUC | Study Population | Reference |

| Rifampicin (600 mg) | GCDCA-S | 20.3 | Healthy volunteers | [11][15] |

| Rifampicin (600 mg) | Coproporphyrin-I | 4.0 | Healthy subjects | [15] |

| Rifampicin (600 mg) | Coproporphyrin-III | 3.3 | Healthy subjects | [15] |

| Glecaprevir/Pibrentasvir | Coproporphyrin-I | Dose-dependent increase | Clinical study | [12][16] |

| Cyclosporin A (100 mg) | Tetradecanedioate (TDA) | Significant increase | Healthy subjects | [15] |

| Cyclosporin A (100 mg) | Hexadecanedioate (HDA) | Significant increase | Healthy subjects | [15] |

Experimental Protocols

In Vitro OATP1B1 Uptake Assay

This protocol describes a typical experiment to assess the transport of a substrate (e.g., CDCA-3G) by OATP1B1 in a heterologous expression system.

a. Cell Culture and Transfection:

-

Human Embryonic Kidney 293 (HEK293) cells are commonly used.

-

Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin, and streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cells are transiently or stably transfected with a plasmid vector containing the full-length cDNA of SLCO1B1 or an empty vector (mock control) using a suitable transfection reagent.

b. Uptake Experiment:

-

Seed the transfected cells in 24-well plates and grow to confluence.

-

Wash the cells twice with pre-warmed Krebs-Henseleit buffer (pH 7.4).

-

Pre-incubate the cells with Krebs-Henseleit buffer for 10 minutes at 37°C.

-

Initiate the uptake by adding the uptake buffer containing the radiolabeled or non-radiolabeled substrate (e.g., [3H]-CDCA-3G or unlabeled CDCA-3G) with or without a test inhibitor.

-

Incubate for a specified time (e.g., 2-5 minutes) at 37°C. The incubation time should be within the linear range of uptake.

-

Terminate the uptake by aspirating the uptake buffer and washing the cells three times with ice-cold Krebs-Henseleit buffer.

-

Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or a buffer compatible with LC-MS/MS analysis).

-

Determine the amount of substrate taken up by the cells using liquid scintillation counting (for radiolabeled substrates) or LC-MS/MS.

-

Measure the total protein concentration in each well to normalize the uptake data.

c. Data Analysis:

-

Calculate the OATP1B1-mediated uptake by subtracting the uptake in mock-transfected cells from the uptake in OATP1B1-transfected cells.

-

For inhibition studies, plot the percentage of inhibition against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Quantification of CDCA-3G in Human Plasma by LC-MS/MS

This protocol outlines a general method for the sensitive and specific quantification of CDCA-3G in plasma samples.

a. Sample Preparation (Protein Precipitation):

-

To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled analog of CDCA-3G).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent (e.g., 100 µL of 50% methanol in water) for LC-MS/MS analysis.

b. LC-MS/MS Conditions:

-

Liquid Chromatography (LC):

-

Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size) is typically used.[17][18]

-

Mobile Phase: A gradient elution with two solvents is common:

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 20°C.[17][18]

-

-

Mass Spectrometry (MS):

-

Ionization: Electrospray ionization (ESI) in negative ion mode is generally used for bile acids.

-

Detection: A triple quadrupole mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode.[20]

-

MRM Transitions: Specific precursor-to-product ion transitions for CDCA-3G and the internal standard are monitored for quantification.

-

c. Data Analysis and Quantification:

-

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the analyte in a series of calibration standards.

-

The concentration of CDCA-3G in the plasma samples is determined by interpolating the peak area ratios from the calibration curve.

Visualizations

Signaling and Metabolic Pathways

References

- 1. Organic anion transporting polypeptide 1B1: a genetically polymorphic transporter of major importance for hepatic drug uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of nonsense genetic variants on OATP1B1 expression and transport activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Role of OATP1B1 and OATP1B3 in Drug-Drug Interactions Mediated by Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clinical importance of OATP1B1 and OATP1B3 in drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Chenodeoxycholic acid - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. Identification of Glycochenodeoxycholate 3‐O‐Glucuronide and Glycodeoxycholate 3‐O‐Glucuronide as Highly Sensitive and Specific OATP1B1 Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Human UDP-glucuronosyltransferase (UGT)1A3 enzyme conjugates chenodeoxycholic acid in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Investigation of Glycochenodeoxycholate Sulfate and Chenodeoxycholate Glucuronide as Surrogate Endogenous Probes for Drug Interaction Studies of OATP1B1 and OATP1B3 in Healthy Japanese Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Coproporphyrin I Can Serve as an Endogenous Biomarker for OATP1B1 Inhibition: Assessment Using a Glecaprevir/Pibrentasvir Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Assessing OATP1B1- and OATP1B3-mediated drug-drug interaction potential of vemurafenib using R-value and physiologically based pharmacokinetic models - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In Vitro and In Silico Strategies to Identify OATP1B1 Inhibitors and Predict Clinical Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Coproporphyrin I Can Serve as an Endogenous Biomarker for OATP1B1 Inhibition: Assessment Using a Glecaprevir/Pibrentasvir Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Determination of the endogenous OATP1B biomarkers glycochenodeoxycholate-3-sulfate and chenodeoxycholate-24-glucuronide in human and mouse plasma by a validated UHPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. scholar.usuhs.edu [scholar.usuhs.edu]

- 19. cdn-links.lww.com [cdn-links.lww.com]

- 20. harvest.usask.ca [harvest.usask.ca]

Discovery and significance of bile acid glucuronidation pathways.

An In-depth Technical Guide to the Discovery and Significance of Bile Acid Glucuronidation Pathways

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Bile acids (BAs), traditionally known for their role in lipid digestion, are now recognized as critical signaling molecules that regulate their own synthesis, transport, and metabolism. While conjugation with glycine or taurine is the primary metabolic pathway for BAs, an alternative pathway—glucuronidation—emerges as a crucial detoxification mechanism, particularly under conditions of impaired bile flow, such as cholestasis. This technical guide provides a comprehensive overview of the discovery, biochemical mechanisms, and pathophysiological significance of bile acid glucuronidation. It details the UDP-glucuronosyltransferase (UGT) enzymes involved, the regulation of this pathway by nuclear receptors, and its impact on BA toxicity and signaling. Furthermore, this guide presents quantitative data, detailed experimental protocols for in vitro and analytical studies, and visual diagrams of key pathways and workflows to serve as a resource for researchers in hepatology, drug metabolism, and toxicology.

The Discovery of an Alternative Metabolic Pathway

The study of bile acids dates back to the 19th century, with the isolation of cholic acid in 1848[1]. For over a century, amidation with glycine or taurine was considered the sole conjugation pathway for these steroidal acids[2][3]. The discovery of bile acid glucuronidation came much later, driven by investigations into metabolic changes during hepatobiliary diseases. In the 1970s and early 1980s, researchers identified bile salt glucuronides in the urine and plasma of patients with intrahepatic and extrahepatic cholestasis[4][5]. These findings indicated that glucuronidation of bile salts occurs in humans and represents a significant metabolic pathway when the primary route of biliary excretion is compromised[5]. Subsequent studies confirmed that bile acid glucuronides are also present in healthy subjects, accounting for 12-36% of total BA excretion in urine, establishing glucuronidation as a constitutive, albeit minor, pathway under normal physiological conditions[6].

Biochemical Mechanisms of Bile Acid Glucuronidation

Glucuronidation is a major Phase II metabolic reaction that conjugates a wide range of endogenous compounds and xenobiotics with glucuronic acid, rendering them more water-soluble and facilitating their elimination[7][8].

The UGT-Catalyzed Reaction

The reaction is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs) located in the endoplasmic reticulum of cells, primarily in the liver[9]. UGTs transfer a glucuronic acid moiety from the high-energy co-substrate, uridine 5'-diphosphoglucuronic acid (UDPGA), to a nucleophilic functional group on the bile acid substrate[7][10]. This process can occur at two main positions on the bile acid structure:

-

Ether Glucuronidation: Attachment to a hydroxyl group (e.g., at the C3 or C6 position).

-

Acyl Glucuronidation: Attachment to the carboxylic acid group of the side chain (at the C24 position).

The resulting glucuronide conjugates are significantly more hydrophilic than their parent compounds, which prevents their intestinal reabsorption and promotes their excretion via urine[11][12].

Caption: The enzymatic reaction of bile acid glucuronidation.

Key UGT Isoforms

Several UGT isoforms within the UGT1A and UGT2B subfamilies, which are primarily expressed in the liver, are responsible for bile acid glucuronidation[8][9][13].

-

UGT1A3: Identified as the major enzyme for the formation of the acyl glucuronide of chenodeoxycholic acid (CDCA-24G)[14].

-

UGT1A4: Plays a significant role, alongside UGT2B7, in the formation of CDCA-3-glucuronide (CDCA-3G)[12].

-

UGT2B4: Consistently identified as one of the most abundant UGT isoforms in the human liver and is known to glucuronidate bile acids[8][15].

-

UGT2B7: A key enzyme in the glucuronidation of various bile acids, particularly at the 3-hydroxyl position[12][13].

-

UGT2A1 & UGT2A2: While not typically expressed in the liver, these isoforms have demonstrated high activity towards bile acids in vitro, though their physiological relevance remains to be fully elucidated[13][16].

Physiological and Pathophysiological Significance

Bile acid glucuronidation is a dynamic process that becomes critically important when the liver is under stress from high concentrations of cytotoxic bile acids.

Detoxification in Cholestatic Liver Disease

Cholestasis is a condition characterized by impaired bile flow, leading to the accumulation of toxic bile acids within hepatocytes[11][17]. This accumulation can cause cellular damage, inflammation, and apoptosis[10]. Under these conditions, glucuronidation acts as an essential adaptive detoxification mechanism[11][18]:

-

Increased Solubility: It converts hydrophobic, cytotoxic BAs into hydrophilic, less toxic metabolites[18][19].

-

Enhanced Elimination: The resulting BA glucuronides are readily transported out of the hepatocyte into the systemic circulation for subsequent renal excretion, bypassing the obstructed biliary route[4][12]. This pathway is considered a "last defensive line" against BA toxicity during cholestasis[11].

Regulation by Nuclear Receptors

The expression of UGT enzymes involved in BA glucuronidation is tightly regulated by a network of lipid-activated nuclear receptors. This allows the liver to sense and respond to rising BA levels.

-

Peroxisome Proliferator-Activated Receptor alpha (PPARα): Activated by fibrates (e.g., fenofibrate), PPARα upregulates the expression of UGT1A3, UGT1A4, and UGT2B4, thereby enhancing BA glucuronidation. This is a key mechanism behind the therapeutic benefits of fibrates in cholestatic diseases[12][13][20].

-

Farnesoid X Receptor (FXR): As the primary bile acid sensor, FXR activation by BAs like CDCA can induce the expression of UGT1A3, creating a feedback loop to manage BA levels[17][21].

-

Pregnane X Receptor (PXR): This receptor, known for its role in xenobiotic metabolism, also participates in regulating UGTs involved in BA conjugation[11][21].

Caption: Nuclear receptor-mediated regulation of UGT expression.

Impact on Bile Acid Signaling

Glucuronidation can significantly alter the biological activity of bile acids. For instance, the conjugation of CDCA to form CDCA-24G has been shown to reduce its ability to activate FXR[14]. This suggests that glucuronidation not only detoxifies BAs but also dampens their signaling activity, which could be beneficial in preventing the over-activation of nuclear receptor pathways during cholestasis.

Quantitative Data on Bile Acid Glucuronidation

Quantitative analysis is essential for understanding the capacity and relevance of this pathway. The following tables summarize key data from published literature.

Table 1: UGT Isoform Substrate Specificity and Enzyme Kinetics

| UGT Isoform | Bile Acid Substrate | Product Formed | Apparent Kₘ (µM) | Source |

|---|---|---|---|---|

| Human Liver Microsomes | Chenodeoxycholic Acid (CDCA) | CDCA-24-glucuronide | 10.6 | [14] |

| UGT1A3 | Chenodeoxycholic Acid (CDCA) | CDCA-24-glucuronide | 18.6 | [14] |

| UGT2A1 | Lithocholic Acid (LCA) | LCA-3-glucuronide | 102.2 | [16] |

| UGT2A2 | Chenodeoxycholic Acid (CDCA) | CDCA-24-glucuronide | ~100-400 | [16] |

| UGT2B7 / UGT1A4 | Chenodeoxycholic Acid (CDCA) | CDCA-3-glucuronide | Predominant activity |[12] |

Table 2: Concentrations of Bile Acid Glucuronides in Biological Fluids

| Analyte | Matrix | Condition | Concentration / Percentage | Source |

|---|---|---|---|---|

| Total BA Glucuronides | Serum | Healthy Subjects | ~7.8-10% of total serum BAs | [13][22] |

| Deoxycholic Acid-G | Serum | Healthy Subjects | 0.083 µg/mL | [22] |

| Chenodeoxycholic Acid-G | Serum | Healthy Subjects | 0.078 µg/mL | [22] |

| Lithocholic Acid-G | Serum | Healthy Subjects | 0.013 µg/mL | [22] |

| Total BA Glucuronides | Urine | Healthy Subjects | 12-36% of total urinary BAs | [6][13] |

| Total BA Glucuronides | Serum | Patients with Bile Drainage | 14-32% of total serum BAs | [4] |

| Total BA Glucuronides | Urine | Patients with Bile Drainage | 4-11% of total urinary BAs | [4] |

| Total BA Glucuronides | Urine | Intrahepatic Cholestasis | 7.2 mg/day (mean) |[5] |

Methodologies for Studying Bile Acid Glucuronidation

Investigating BA glucuronidation requires robust in vitro enzymatic assays and sensitive analytical techniques for quantification.

Experimental Protocol: In Vitro Bile Acid Glucuronidation Assay

Objective: To determine the rate of glucuronide formation for a specific bile acid by a UGT-containing enzyme source.

Materials:

-

Enzyme Source: Human liver microsomes (HLM) or recombinant UGT isoforms expressed in a cell system (e.g., baculovirus-infected insect cells)[14][16].

-

Substrate: Bile acid of interest (e.g., CDCA, LCA) dissolved in a suitable solvent (e.g., DMSO).

-

Co-substrate: Uridine 5'-diphosphoglucuronic acid (UDPGA).

-

Buffer: 50 mM Tris-HCl or potassium phosphate buffer, pH 7.4.

-

Cofactors: Magnesium chloride (MgCl₂), to activate UGTs.

-

Detergent (optional): A pore-forming agent like alamethicin to disrupt microsomal membrane latency.

-

Stopping Solution: Acetonitrile or methanol, often containing an internal standard for analytical quantification.

Procedure:

-

Preparation: Prepare a stock solution of the bile acid substrate and UDPGA.

-

Pre-incubation: In a microcentrifuge tube, combine the buffer, MgCl₂, enzyme source, and alamethicin (if used). Pre-incubate at 37°C for 5 minutes to activate the enzyme.

-

Initiation: Add the bile acid substrate to the pre-incubated mixture and vortex gently. Allow a further 2-3 minutes of incubation at 37°C.

-

Reaction Start: Initiate the enzymatic reaction by adding a saturating concentration of UDPGA. Vortex gently.

-

Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is within the linear range.

-

Termination: Stop the reaction by adding 2-3 volumes of ice-cold stopping solution (e.g., acetonitrile with internal standard).

-

Post-Processing: Vortex vigorously and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to an HPLC vial for analysis by LC-MS/MS.

Experimental Protocol: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To separate and quantify specific bile acid glucuronides from a biological matrix or an in vitro assay.

Materials:

-

Biological Matrix: Serum, urine, or in vitro assay supernatant.

-

Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., d4-Deoxycholic acid glucuronide)[22].

-

Extraction Solvent: Acetonitrile or methanol for protein precipitation. Solid-phase extraction (SPE) cartridges (e.g., Sep-Pak C18) can be used for sample cleanup and concentration[22].

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high performance liquid chromatography (UHPLC) system.

-

LC Column: A reversed-phase column (e.g., C18) suitable for separating hydrophobic molecules.

-

Mobile Phases: A gradient of water (A) and acetonitrile/methanol (B), both typically containing a modifier like formic acid or ammonium acetate to improve ionization.

-

Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source, typically operated in negative ion mode.

Procedure:

-

Sample Preparation:

-

Thaw the biological sample on ice.

-

Add the internal standard.

-

Perform protein precipitation by adding 3-4 volumes of ice-cold acetonitrile, vortexing, and centrifuging.

-

Alternatively, use an established SPE protocol for cleaner extracts.

-

Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

-

-

LC Separation:

-

Inject the reconstituted sample onto the LC system.

-

Apply a chromatographic gradient to separate the different bile acid glucuronides and distinguish them from isomers and matrix components. The gradient typically starts with a high percentage of aqueous mobile phase (A) and ramps up to a high percentage of organic mobile phase (B).

-

-

MS/MS Detection:

-

Analytes eluting from the LC column are ionized in the ESI source.

-

Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode.

-

For each analyte and its corresponding IS, pre-determined precursor-to-product ion transitions are monitored. This provides high selectivity and sensitivity.

-

-

Quantification:

-

Construct a calibration curve using standards of known concentrations[23].

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Determine the concentration of the analyte in the unknown sample by interpolating its peak area ratio against the calibration curve.

-

Caption: Workflow for the analysis of bile acid glucuronides.

Conclusion and Future Directions

Bile acid glucuronidation, once an overlooked metabolic side-pathway, is now understood to be a vital detoxification mechanism, particularly in the context of cholestatic liver diseases. Its regulation by nuclear receptors places it at the crossroads of endobiotic and xenobiotic metabolism, making it a subject of intense interest for drug development professionals. Understanding how new chemical entities interact with UGTs and their regulatory pathways is critical for predicting potential drug-induced liver injury (DILI).

Future research should focus on further elucidating the specific roles of individual UGT isoforms, exploring inter-individual variability due to genetic polymorphisms[12], and leveraging the pathway for therapeutic benefit. Modulating UGT activity through pharmacological agents, such as PPARα agonists, represents a promising strategy for treating cholestatic conditions by enhancing the liver's intrinsic defense mechanisms against bile acid toxicity[13][20].

References

- 1. Bile Acids—A Peek Into Their History and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bile Acid Synthesis, Metabolism, and Biological Functions - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 3. Bile acid - Wikipedia [en.wikipedia.org]

- 4. Profiles of bile acids and their glucuronide and sulphate conjugates in the serum, urine and bile from patients undergoing bile drainage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bile salt glucuronides: identification and quantitative analysis in the urine of patients with cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Glucuronidation - Wikipedia [en.wikipedia.org]

- 8. Human variability in isoform-specific UDP-glucuronosyltransferases: markers of acute and chronic exposure, polymorphisms and uncertainty factors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Urinary Elimination of Bile Acid Glucuronides under Severe Cholestatic Situations: Contribution of Hepatic and Renal Glucuronidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. Profiling serum bile acid glucuronides in humans: gender divergences, genetic determinants and response to fenofibrate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Human UDP-glucuronosyltransferase (UGT)1A3 enzyme conjugates chenodeoxycholic acid in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Interindividual variability in hepatic drug glucuronidation: Studies into the role of age, sex, enzyme inducers, and genetic polymorphism using the human liver bank as a model system - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Human UDP-glucuronosyltransferase UGT2A1 and UGT2A2 enzymes are highly active in bile acid glucuronidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Regulation of the human bile acid UDP-glucuronosyltransferase 1A3 by the farnesoid X receptor and bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. corpus.ulaval.ca [corpus.ulaval.ca]

- 20. PPAR-Mediated Bile Acid Glucuronidation: Therapeutic Targets for the Treatment of Cholestatic Liver Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Lipid-activated transcription factors control bile acid glucuronidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Quantitative determination of bile acid glucuronides in serum by mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

Function of UGT1A3 and UGT1A4 in chenodeoxycholic acid metabolism.

An In-Depth Technical Guide to the Function of UGT1A3 and UGT1A4 in Chenodeoxycholic Acid Metabolism

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Glucuronidation, a critical Phase II metabolic process catalyzed by UDP-glucuronosyltransferases (UGTs), is a primary pathway for the detoxification and elimination of endogenous compounds, including bile acids. Chenodeoxycholic acid (CDCA), a primary bile acid, can become cytotoxic at elevated concentrations, a hallmark of cholestatic liver diseases. The human UGT1A3 and UGT1A4 isoforms play distinct and crucial roles in the metabolism of CDCA, converting it into more water-soluble glucuronide conjugates, thereby facilitating its excretion and mitigating its toxicity. This guide provides a comprehensive overview of the functions of UGT1A3 and UGT1A4 in CDCA metabolism, detailing their enzymatic kinetics, regulatory mechanisms, and the experimental protocols used for their characterization.

Introduction to Chenodeoxycholic Acid (CDCA) and Glucuronidation

Chenodeoxycholic acid (CDCA) is one of the two primary bile acids synthesized from cholesterol in the human liver.[1][2] It plays a vital role in lipid digestion and cholesterol homeostasis.[1][3] However, the accumulation of hydrophobic bile acids like CDCA during cholestasis can lead to significant liver damage.[3][4]

Glucuronidation is a major detoxification pathway that conjugates lipophilic molecules with glucuronic acid, increasing their water solubility and facilitating their elimination from the body.[5][6] This reaction is catalyzed by the UGT superfamily of enzymes.[5][6] Within the liver, several UGTs, particularly from the UGT1A and UGT2B families, are responsible for bile acid glucuronidation.[7] This guide focuses specifically on the roles of UGT1A3 and UGT1A4.

The Role of UGT1A3 in CDCA Metabolism

UGT1A3 is recognized as the principal enzyme responsible for the hepatic glucuronidation of CDCA.[3][4] Its primary function is to catalyze the formation of an acyl glucuronide by attaching glucuronic acid to the C-24 carboxyl group of CDCA.

-

Metabolic Product: The reaction yields chenodeoxycholic acid-24-glucuronide (CDCA-24G) .[3][4]

-

Enzymatic Efficiency: UGT1A3 demonstrates high affinity for CDCA. Kinetic studies have shown that recombinant UGT1A3 and human liver microsomes catalyze the formation of CDCA-24G with similar Michaelis-Menten constant (Km) values, highlighting the enzyme's central role in this metabolic process in vivo.[3][4]

-

Physiological Impact: The glucuronidation of CDCA at the C-24 position has significant physiological consequences. CDCA is a potent natural agonist for the farnesoid X receptor (FXR), a nuclear receptor that regulates bile acid homeostasis.[1] The formation of CDCA-24G by UGT1A3 inhibits the ability of CDCA to act as an FXR activator, thereby providing a mechanism to downregulate bile acid signaling pathways during periods of bile acid excess.[3][4]

-

Regulation: The expression and activity of UGT1A3 are inducible by fibrates, a class of lipid-lowering drugs, through the activation of the peroxisome proliferator-activated receptor alpha (PPARα).[3][8] Furthermore, UGT1A3 is a direct target gene of FXR and its expression can be induced by its own substrate, CDCA, creating a feedback loop for its detoxification.[9]

The Role of UGT1A4 in CDCA Metabolism

While UGT1A3 conjugates the carboxyl group of CDCA, UGT1A4 targets a different position on the steroid nucleus. Its contribution is essential for producing a distinct CDCA glucuronide.

-

Metabolic Product: UGT1A4 catalyzes the formation of an ether glucuronide at the 3α-hydroxyl position, yielding chenodeoxycholic acid-3-glucuronide (CDCA-3G) .[7][8]

-

Enzymatic Efficiency: Compared to UGT1A3's activity on CDCA, UGT1A4 generally exhibits lower rates of bile acid glucuronidation.[10] However, it plays a predominant role, alongside UGT2B7, in the specific formation of CDCA-3G.[8]

-

Regulation: Similar to UGT1A3, the expression of UGT1A4 is induced by fibrates like fenofibrate. This induction is mediated by PPARα activation, which enhances the detoxification capacity of the liver during cholestasis.[7][8]

-

Tissue-Specific Role: Recent research has also implicated UGT1A4 in the glucuronidation of CDCA within the gut epithelium. The formation of CDCA-3β-glucuronide in the intestine has been linked to the pathogenesis of diarrhea associated with bile acid metabolism disorders.[11]

Quantitative Data on CDCA Glucuronidation

The following table summarizes the key kinetic parameters for the glucuronidation of CDCA by UGT1A3.

| Enzyme | Substrate | Product | Km (µmol/L) | Source System | Reference |

| UGT1A3 | CDCA | CDCA-24G | 18.6 | Recombinant UGT1A3 | [3] |

| Human Liver | CDCA | CDCA-24G | 10.6 | Human Liver Homogenates | [3] |

Note: Comprehensive kinetic data for UGT1A4 with CDCA is less prevalent in the literature, reflecting its comparatively lower rate of activity for this specific substrate compared to UGT1A3.[10]

Experimental Protocols

The characterization of UGT1A3 and UGT1A4 activity towards CDCA relies on established in vitro methodologies.

In Vitro UGT Glucuronidation Assay

This protocol describes a typical experiment to measure the formation of CDCA glucuronides.

-

Enzyme Source:

-

Human Liver Microsomes (HLM): Provides a physiologically relevant system containing a mixture of native UGT enzymes.[12]

-

Recombinant UGTs: cDNA-expressed human UGT1A3 or UGT1A4 in systems like HEK293 or insect cell microsomes (Supersomes™) are used to assess the activity of a single isoform.[13][14]

-

-

Reaction Mixture Preparation:

-

A typical 100 µL reaction includes:

-

50 mM Tris-HCl buffer (pH 7.5)

-

10 mM MgCl₂

-

Chenodeoxycholic acid (CDCA) substrate (concentration range is typically varied to determine kinetics, e.g., 1-100 µM)

-

Microsomal protein (e.g., 0.1-0.5 mg/mL)

-

Alamethicin (a pore-forming peptide to overcome latency, e.g., 50 µg/mg protein)

-

The reaction is initiated by adding the cofactor: 5 mM Uridine 5'-diphosphoglucuronic acid (UDPGA).[15][16]

-

-

-

Incubation:

-

The reaction mixture is incubated at 37°C. Incubation times are optimized to ensure linear reaction velocity and typically range from 15 to 120 minutes.[17]

-

-

Reaction Termination:

-

The reaction is stopped by adding an equal volume of ice-cold acetonitrile or methanol, which precipitates the proteins.[15] An internal standard is often added at this step for accurate quantification.

-

LC-MS/MS Analysis of CDCA Glucuronides

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of bile acid glucuronides.[18][19]

-

Sample Preparation:

-

After protein precipitation, the terminated reaction mixture is centrifuged to pellet the protein.

-

The resulting supernatant is transferred to an autosampler vial for injection.

-

-

Chromatographic Separation:

-

Column: A reverse-phase C18 column (e.g., Ascentis® Express C18) is commonly used.

-

Mobile Phase: A gradient elution is employed using two mobile phases, typically:

-

A: Water with an additive like ammonium acetate and formic acid.

-

B: Methanol or acetonitrile with the same additives.

-

-

The gradient is programmed to separate the parent CDCA from its more polar glucuronide metabolites (CDCA-3G and CDCA-24G).

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in negative mode is used.

-

Detection: Multiple Reaction Monitoring (MRM) mode is employed for high specificity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.

-

Visualizations: Pathways and Workflows

Diagram 1: CDCA Glucuronidation Pathways

References

- 1. Chenodeoxycholic acid - Wikipedia [en.wikipedia.org]

- 2. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Human UDP-glucuronosyltransferase (UGT)1A3 enzyme conjugates chenodeoxycholic acid in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. criver.com [criver.com]

- 7. mdpi.com [mdpi.com]

- 8. Profiling serum bile acid glucuronides in humans: gender divergences, genetic determinants and response to fenofibrate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regulation of the human bile acid UDP-glucuronosyltransferase 1A3 by the farnesoid X receptor and bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. refp.cohlife.org [refp.cohlife.org]

- 11. Microbiota governs host chenodeoxycholic acid glucuronidation to ameliorate bile acid disorder induced diarrhea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel insights into bile acid detoxification via CYP, UGT and SULT enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The human UGT1A3 enzyme conjugates norursodeoxycholic acid into a C23-ester glucuronide in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In Vitro Identification of UDP-Glucuronosyltransferases (UGTs) Involved in Drug Metabolism | Springer Nature Experiments [experiments.springernature.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. UGT Inhibition | Evotec [evotec.com]

- 17. promega.com.cn [promega.com.cn]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Enzymatic production of bile Acid glucuronides used as analytical standards for liquid chromatography-mass spectrometry analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Formation of Chenodeoxycholic Acid 3-Glucuronide in Human Liver Microsomes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo formation of chenodeoxycholic acid 3-glucuronide (CDCA-3G) in human liver microsomes. Chenodeoxycholic acid (CDCA), a primary bile acid synthesized from cholesterol in the liver, plays a crucial role in lipid digestion and absorption. Its metabolism, particularly through glucuronidation, is a key detoxification pathway, especially in cholestatic conditions where bile acid accumulation can lead to cellular injury. This document details the enzymatic processes, kinetic parameters, and experimental methodologies relevant to the study of CDCA glucuronidation, with a specific focus on the formation of the 3-glucuronide conjugate.

Enzymatic Pathway of Chenodeoxycholic Acid Glucuronidation

In the human liver, chenodeoxycholic acid undergoes glucuronidation at two primary sites: the 3α-hydroxyl group, forming an ether glucuronide (CDCA-3G), and the C-24 carboxyl group, forming an acyl glucuronide (CDCA-24G). This conjugation reaction is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs), which are primarily located in the endoplasmic reticulum of hepatocytes.

The formation of CDCA-3G is predominantly catalyzed by the UGT1A4 isoform, while the formation of CDCA-24G is mainly mediated by UGT1A3.[1] Several other UGT isoforms, including UGT2B4 and UGT2B7, are also involved in the glucuronidation of various bile acids.[1] The glucuronidation process increases the water solubility of CDCA, facilitating its elimination from the body and reducing its potential toxicity.[2]

Quantitative Analysis of CDCA Glucuronidation

The kinetics of CDCA glucuronidation have been characterized in human liver microsomes, providing valuable data for understanding the efficiency and capacity of these metabolic pathways. The following tables summarize the key kinetic parameters for the formation of CDCA-3G and CDCA-24G.

Table 1: Kinetic Parameters for this compound (CDCA-3G) Formation in Human Liver Microsomes

| Parameter | Value | Reference |

| Michaelis-Menten Constant (Km) | 102.0 µM | [1] |

| Maximum Velocity (Vmax) | 0.29 nmol/h/mg protein | [1] |

| Hill Coefficient (n) | 1.1 | [1] |

Table 2: Kinetic Parameters for Chenodeoxycholic Acid 24-Glucuronide (CDCA-24G) Formation in Human Liver Microsomes

| Parameter | Value | Reference |

| Michaelis-Menten Constant (Km) | 10.6 - 18.6 µM | [3] |

| Maximum Velocity (Vmax) | 0.81 nmol/h/mg protein | [1] |

| Hill Coefficient (n) | 1.0 | [1] |

Table 3: Comparative Kinetic Data for Chenodeoxycholic Acid Glucuronidation in Human Liver Microsomes

| Substrate | Parameter | Value | Reference |

| Chenodeoxycholic Acid | Km (µM) | 14.32 ± 1.16 | [4] |

| Vmax (nmol/min/mg) | 0.13 ± 0.003 | [4] | |

| Intrinsic Clearance (CLint) (µL/min/mg) | 8.86 ± 0.74 | [4] |

Note: The data in Table 3 represents the overall glucuronidation of chenodeoxycholic acid without specifying the position of conjugation.

Experimental Protocols

This section provides a detailed methodology for a typical in vitro experiment to determine the kinetics of chenodeoxycholic acid glucuronidation using human liver microsomes.

Materials and Reagents

-

Human Liver Microsomes (pooled from multiple donors)

-

Chenodeoxycholic Acid (CDCA)

-

UDP-glucuronic acid (UDPGA), trisodium salt

-

Alamethicin

-

Magnesium Chloride (MgCl₂)

-

Tris-HCl buffer

-

Acetonitrile

-

Formic acid

-

Internal Standard (e.g., deuterated CDCA-glucuronide)

-

LC-MS/MS system

Experimental Workflow

Detailed Incubation Procedure

-

Microsome Preparation: Thaw pooled human liver microsomes on ice. Dilute the microsomes to the desired final protein concentration (e.g., 0.5 mg/mL) in 50 mM Tris-HCl buffer (pH 7.4).

-

Activation: To expose the UGT active sites within the microsomal lumen, pre-incubate the microsomal suspension with alamethicin (e.g., 50 µg/mg of microsomal protein) on ice for 15 minutes.

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine the activated microsome suspension, MgCl₂ (final concentration, e.g., 5 mM), and varying concentrations of CDCA (e.g., ranging from 1 to 350 µM).

-

Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Reaction Initiation: Initiate the glucuronidation reaction by adding a pre-warmed solution of UDPGA (final concentration, e.g., 5 mM). The final incubation volume is typically 100-200 µL.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes) in a shaking water bath. The incubation time should be within the linear range of product formation.

-

Reaction Termination: Stop the reaction by adding an equal or greater volume of ice-cold acetonitrile containing a suitable internal standard.

-

Sample Processing: Vortex the samples and centrifuge at a high speed (e.g., 14,000 x g) for 10 minutes to precipitate the proteins.

-

Analysis: Transfer the supernatant to an autosampler vial for analysis by a validated LC-MS/MS method to quantify the formation of CDCA-3G and CDCA-24G.

Analytical Method

The separation and quantification of CDCA and its glucuronide metabolites are typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). A reverse-phase C18 column is commonly used for chromatographic separation with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid) run in a gradient elution. Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for the analytes of interest.

Conclusion

The glucuronidation of chenodeoxycholic acid, particularly the formation of CDCA-3G by UGT1A4, is a significant metabolic pathway in the human liver. Understanding the kinetics and experimental conditions for studying this process is crucial for researchers in drug development and metabolic studies. The data and protocols presented in this guide offer a comprehensive resource for investigating the in vivo formation of this compound in human liver microsomes, providing a foundation for further research into bile acid metabolism and its implications in health and disease.

References

- 1. Urinary Elimination of Bile Acid Glucuronides under Severe Cholestatic Situations: Contribution of Hepatic and Renal Glucuronidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Human UDP-glucuronosyltransferase (UGT)1A3 enzyme conjugates chenodeoxycholic acid in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vitro Glucuronidation of Wushanicaritin by Liver Microsomes, Intestine Microsomes and Expressed Human UDP-Glucuronosyltransferase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

Metabolic Fate of Chenodeoxycholic Acid After Glucuronidation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chenodeoxycholic acid (CDCA), a primary bile acid synthesized in the liver from cholesterol, plays a crucial role in lipid digestion and cholesterol homeostasis. Its metabolism is a complex process involving conjugation with amino acids and, significantly, glucuronic acid. This technical guide provides a comprehensive overview of the metabolic fate of chenodeoxycholic acid following glucuronidation, a key detoxification pathway. We will delve into the enzymatic processes, transport mechanisms, excretion routes, and the physiological implications of CDCA glucuronides, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways.

Introduction to Chenodeoxycholic Acid and Glucuronidation

Chenodeoxycholic acid is a dihydroxy bile acid that, along with cholic acid, constitutes the bulk of the primary bile acids in humans.[1][2] It is an amphipathic molecule, enabling it to emulsify dietary fats and facilitate their absorption in the small intestine.[1] Beyond its role in digestion, CDCA is a potent signaling molecule, most notably as a natural ligand for the farnesoid X receptor (FXR), a nuclear receptor that regulates bile acid, lipid, and glucose metabolism.[3][4]

Glucuronidation is a major phase II metabolic reaction that conjugates lipophilic compounds with glucuronic acid, increasing their water solubility and facilitating their elimination from the body.[5] This process is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). For bile acids like CDCA, glucuronidation is a critical detoxification mechanism, particularly in cholestatic conditions where the accumulation of hydrophobic bile acids can lead to cellular injury.[5]

The Enzymology of Chenodeoxycholic Acid Glucuronidation

The glucuronidation of CDCA can occur at three main positions on its steroid nucleus: the 3α-hydroxyl group, the 7α-hydroxyl group, and the C-24 carboxylic acid group, resulting in the formation of CDCA-3-O-glucuronide (CDCA-3G), CDCA-7-O-glucuronide (CDCA-7G), and CDCA-24-acyl-glucuronide (CDCA-24G), respectively. Several UGT isoforms have been identified to be involved in this process.

-

UGT1A3: This enzyme is primarily responsible for the formation of the acyl glucuronide, CDCA-24G.

-

UGT1A4: UGT1A4 contributes to the formation of ether glucuronides, particularly CDCA-3G.[6]

-

UGT2B4 and UGT2B7: These isoforms are also involved in the glucuronidation of bile acids, including CDCA.

The expression and activity of these UGTs can be influenced by various factors, including genetic polymorphisms and disease states such as cholestasis.

Quantitative Data on Chenodeoxycholic Acid Glucuronides

The levels of CDCA glucuronides in biological fluids can vary significantly between healthy individuals and those with hepatobiliary diseases. Cholestasis, in particular, leads to a marked increase in the serum and urinary concentrations of these metabolites as the body attempts to eliminate the excess bile acids.

Table 1: Serum Concentrations of Chenodeoxycholic Acid and its Glucuronides

| Analyte | Healthy Individuals (nmol/L) | Patients with Obstructive Jaundice (nmol/L) | Reference(s) |

| Chenodeoxycholic Acid | 78 | Increased | [7][8] |

| CDCA-3-glucuronide | Most abundant glucuronide | Significantly elevated | [5] |

| CDCA-24-glucuronide | Low levels | Increased | [5] |

Table 2: Urinary Excretion of Chenodeoxycholic Acid and its Glucuronides

| Analyte | Healthy Controls (µmol/24h) | Patients with Extrahepatic Cholestasis (µmol/24h) | Reference(s) |

| Total Bile Acid Glucuronides | 0.41 ± 0.06 | 1.53 ± 0.13 | [1][6] |

| Chenodeoxycholic Acid Glucosides | - | Constitute a portion of the 90% primary bile acid derivatives | [1][6] |

Metabolic Fate: Absorption, Distribution, and Excretion

The addition of a glucuronide moiety dramatically alters the physicochemical properties of CDCA, rendering it more hydrophilic. This has profound implications for its absorption, distribution, and ultimate excretion from the body.

Intestinal Absorption

Glucuronidation significantly reduces the intestinal absorption of bile acids. The increased polarity of CDCA glucuronides limits their ability to passively diffuse across the intestinal epithelium. While unconjugated CDCA is readily absorbed, its glucuronidated forms are largely retained within the intestinal lumen, contributing to their fecal elimination.

Hepatic and Renal Handling

Once in circulation, CDCA glucuronides are substrates for various transporters in the liver and kidneys, which facilitate their excretion.

-

Biliary Excretion: The primary route of elimination for many glucuronide conjugates is via the bile. Efflux transporters on the canalicular membrane of hepatocytes, such as Multidrug Resistance-associated Protein 2 (MRP2), actively secrete these compounds into the bile.

-

Renal Excretion: Due to their increased water solubility, CDCA glucuronides can also be efficiently filtered by the glomerulus and excreted in the urine. This renal route becomes particularly important in cholestatic conditions when biliary excretion is impaired.[5][9]

Enterohepatic Circulation

The enterohepatic circulation is a crucial process for conserving the body's bile acid pool. While unconjugated and amino acid-conjugated CDCA are efficiently reabsorbed in the terminal ileum and returned to the liver, the glucuronidated forms largely bypass this recirculation. Their limited reabsorption in the intestine means they are primarily destined for fecal and urinary excretion.

Signaling Pathways and Physiological Effects

The biological activity of CDCA is significantly modulated by its glucuronidation. While CDCA is a potent agonist of the farnesoid X receptor (FXR), its glucuronidated metabolites exhibit altered receptor interactions.

-

Farnesoid X Receptor (FXR): CDCA is the most potent endogenous ligand for FXR, with an EC50 in the low micromolar range.[3][4] Activation of FXR by CDCA initiates a signaling cascade that regulates the expression of genes involved in bile acid synthesis, transport, and detoxification. Emerging evidence suggests that CDCA-3-glucuronide can also activate FXR, albeit with a potentially different potency. One study reported an EC50 of 8 µM for CDCA-3-glucuronide in activating FXR.[10] The activity of other CDCA glucuronides on FXR is less well characterized.

-

Pregnane X Receptor (PXR): PXR is another nuclear receptor involved in sensing and responding to xenobiotics and endobiotics, including bile acids. Some bile acids, such as lithocholic acid, are known PXR activators.[8][11] The interaction of CDCA glucuronides with PXR is an area of ongoing research.

-

Takeda G-protein-coupled Receptor 5 (TGR5): TGR5 is a cell surface receptor that is also activated by bile acids, leading to various metabolic effects. CDCA is a known TGR5 agonist.[12][13] The ability of CDCA glucuronides to activate TGR5 has not been extensively studied.

Below are diagrams illustrating the metabolic pathway of CDCA glucuronidation and the signaling cascade of CDCA-mediated FXR activation.

Metabolic pathway of CDCA glucuronidation and excretion.

References

- 1. Urinary excretion of bile acid glucosides and glucuronides in extrahepatic cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Establishment of optimized MDCK cell lines for reliable efflux transport studies. | Semantic Scholar [semanticscholar.org]

- 3. Deciphering the nuclear bile acid receptor FXR paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Urinary Elimination of Bile Acid Glucuronides under Severe Cholestatic Situations: Contribution of Hepatic and Renal Glucuronidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. TGR5-mediated bile acid sensing controls glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Clinical pharmacokinetics of therapeutic bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Identification of bile acid precursors as endogenous ligands for the nuclear xenobiotic pregnane X receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chenodeoxycholic acid activates the TGR5/TRPA1-5-HT pathway to regulate intestinal motility in breastfed infants and mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

In-depth Technical Guide: Physiological Concentration and Analysis of Chenodeoxycholic Acid 3-Glucuronide in Human Plasma

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physiological concentration, analytical methodologies, and signaling implications of chenodeoxycholic acid 3-glucuronide (CDCA-3G) in human plasma. This document is intended to serve as a valuable resource for researchers and professionals in the fields of drug development, metabolic disease, and hepatology.

Physiological Concentration of this compound

Chenodeoxycholic acid (CDCA) is a primary bile acid synthesized in the liver from cholesterol. Glucuronidation is a significant pathway for the detoxification and elimination of bile acids. This compound (CDCA-3G) is a product of this process. In healthy individuals, bile acid glucuronides constitute a fraction of the total bile acid pool in systemic circulation.

A study conducted on healthy fasting subjects (n=9) determined the average concentration of chenodeoxycholic acid glucuronide in serum to be 0.078 µg/mL . In this cohort, bile acid glucuronides represented approximately 7.8% of the total bile acids, with chenodeoxycholic acid being the primary glucuronidated bile acid.

For the purpose of quantitative analysis using modern techniques such as ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), calibration curves for chenodeoxycholate 24-glucuronide (a closely related isomer) in human plasma typically range from 0.5 to 1000 ng/mL .

Table 1: Quantitative Data for Chenodeoxycholic Acid Glucuronide in Human Plasma

| Analyte | Mean Concentration (µg/mL) | Percentage of Total Bile Acids | Analytical Range (ng/mL) |

| Chenodeoxycholic Acid Glucuronide | 0.078 | ~7.8% | 0.5 - 1000 |

Experimental Protocols for Quantification

The gold standard for the quantification of CDCA-3G in human plasma is liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and selectivity. Below is a synthesized, detailed methodology based on established protocols.

Sample Preparation: Protein Precipitation and Solid-Phase Extraction

-

Plasma Collection : Collect whole blood in tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate the plasma and store at -80°C until analysis.

-

Internal Standard Spiking : Thaw plasma samples on ice. To a 100 µL aliquot of plasma, add an appropriate internal standard (e.g., a stable isotope-labeled analog of CDCA-3G) to correct for extraction variability.

-

Protein Precipitation : Add 400 µL of ice-cold acetonitrile to the plasma sample. Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifugation : Centrifuge the mixture at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection : Carefully transfer the supernatant to a new tube.

-

Solid-Phase Extraction (SPE) for Cleanup :

-

Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.

-

Load the supernatant onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of water to remove polar impurities.

-

Elute the bile acid glucuronides with 1 mL of methanol.

-

-